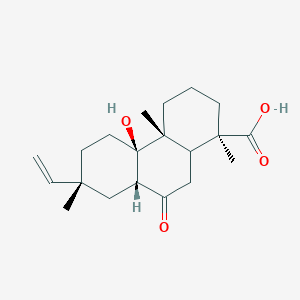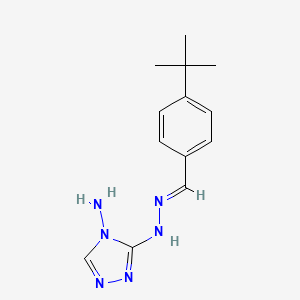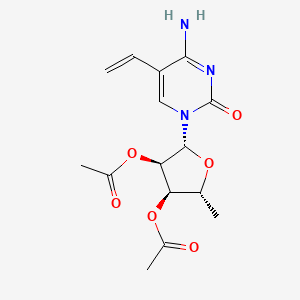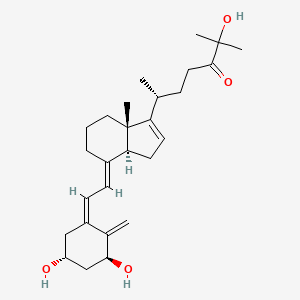
acanthokoreoic acid A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
acanthokoreoic acid A is a natural product found in Eleutherococcus senticosus and Eleutherococcus koreanus with data available.
科学的研究の応用
Anti-inflammatory and Immunomodulatory Effects
Acanthokoreoic acid A, a pimarane-type diterpene compound isolated from Acanthopanax koreanum, has demonstrated significant inhibitory activity on inflammatory mediators. This includes potent effects on the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in various cell lines, indicating its potential as an anti-inflammatory agent (Cai et al., 2003). Furthermore, acanthoic acid was found to suppress the inflammatory response in human umbilical vein endothelial cells by activating liver X receptors (LXRs), highlighting its role in cardiovascular inflammation mitigation (Li, Zhang, & Yu, 2016).
Hepatoprotective Properties
Studies have shown that acanthoic acid exhibits hepatoprotective effects. It has been effective against liver injury induced by various toxins in vitro and in vivo, suggesting its therapeutic potential in liver diseases. This hepatoprotection is attributed to its ability to inhibit reactive oxygen species generation and glutathione depletion (Park et al., 2004).
Potential in Treating Nonalcoholic Fatty Liver Disease (NAFLD)
Acanthoic acid has been investigated for its effects on lipid accumulation in nonalcoholic fatty liver disease (NAFLD). The compound appears to regulate lipid metabolism through activation of the Farnesoid X receptor (FXR) and liver X receptors (LXRs), suggesting a novel therapeutic approach for NAFLD (Han et al., 2019).
Effects on Mast Cell Activation
In research focused on mast cells, acanthoic acid has been found to inhibit the production of inflammatory mediators like TNF-α and tryptase in trypsin-treated human leukemic mast cell-1 (HMC-1), pointing to its potential role in controlling inflammation caused by mast cell activation (Kang et al., 2006).
Application in Colitis Treatment
Acanthoic acid has shown benefits in experimental models of colitis. It significantly inhibited disease activity and myeloperoxidase activity in dextran sulfate sodium (DSS)-induced colitis models, indicating its potential as a treatment for ulcerative colitis (Kang et al., 2010).
Antifibrotic Effects
This compound has demonstrated antifibrotic effects, reducing interleukin-1 (IL-1) and TNF-α production, crucial in immune regulation and inflammation. Acanthoic acid reduced collagen production and suppressed granuloma formation and fibrosis in experimental models, suggesting its potential in treating fibrotic diseases (Kang et al., 1996).
Potential in Acute Lung Injury Treatment
Acanthoic acid also holds promise in treating acute lung injury (ALI), as evidenced by its ability to downregulate inflammatory cytokines and inhibit NF-κB activation in lipopolysaccharide (LPS)-induced ALI models. This indicates its role in controlling pulmonary inflammation (Qiushi et al., 2015).
特性
製品名 |
acanthokoreoic acid A |
|---|---|
分子式 |
C20H30O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
(1R,4aR,4bR,7R,8aR)-7-ethenyl-4b-hydroxy-1,4a,7-trimethyl-9-oxo-3,4,5,6,8,8a,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-5-17(2)9-10-20(24)13(12-17)14(21)11-15-18(3,16(22)23)7-6-8-19(15,20)4/h5,13,15,24H,1,6-12H2,2-4H3,(H,22,23)/t13-,15?,17+,18+,19+,20+/m0/s1 |
InChIキー |
QWUJSFMPRYDMES-LBDOQNLRSA-N |
異性体SMILES |
C[C@]1(CC[C@]2([C@@H](C1)C(=O)CC3[C@]2(CCC[C@@]3(C)C(=O)O)C)O)C=C |
正規SMILES |
CC1(CCC2(C(C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)O)C=C |
同義語 |
acanthokoreoic acid A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)
![[(1S,2S)-2-morpholin-4-ylcyclohexyl] 2-(4-bromophenyl)acetate](/img/structure/B1244372.png)

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
